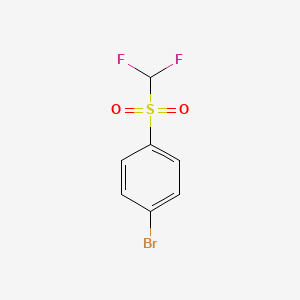
1-Bromo-4-((difluoromethyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((difluoromethyl)sulfonyl)benzene is a chemical compound with the empirical formula C7H4BrF3O2S . It has a molecular weight of 289.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a (difluoromethyl)sulfonyl group attached to it . The exact 3D structure may be viewed using specialized software .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that brominated aromatic compounds like this one often undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Building Blocks in Molecular Electronics
A key application of compounds related to 1-Bromo-4-((difluoromethyl)sulfonyl)benzene is in the field of molecular electronics. Simple and readily accessible aryl bromides, like 1-bromo-4-(methoxymethyl)benzene, serve as precursors for a variety of molecular wires in electronics, demonstrating efficient synthetic transformations (Stuhr-Hansen et al., 2005).
Development of Multi-Coupling Reagents
These compounds have shown potential as multi-coupling reagents. For instance, similar compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene react with various electrophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, showing the versatility of these compounds as multi-coupling reagents (Auvray et al., 1985).
Catalyst in Synthesis Processes
Compounds like N-bromo sulfonamide, closely related to this compound, have been used as catalysts in synthesis processes. For example, they facilitate the synthesis of certain compounds via a one-pot pseudo five component condensation reaction, offering advantages like non-toxicity, high yields, and short reaction times (Khazaei et al., 2014).
Synthetic Precursors for Graphene Nanoribbons
Compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene, structurally similar to this compound, have been synthesized as precursors for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These compounds facilitate the controlled synthesis of graphene nanoribbons with specific edge morphology and narrow widths, essential for advancing materials science (Patil et al., 2012).
Synthesis of Bromoaromatic Compounds
Additionally, compounds like N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide), resembling this compound, have been employed in the synthesis of bromo aromatic compounds, particularly useful in various chemical synthesis pathways (Ardeshir & Abbas, 1999).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-(difluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXEWHLJBFHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2880392.png)


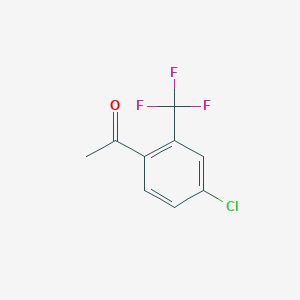
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B2880397.png)
![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2880398.png)
![N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880401.png)
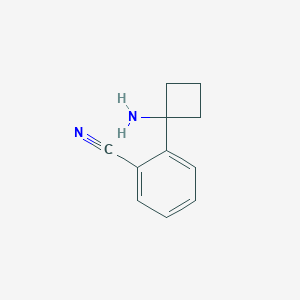
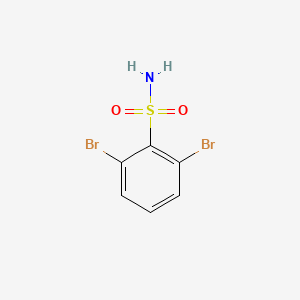
![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)
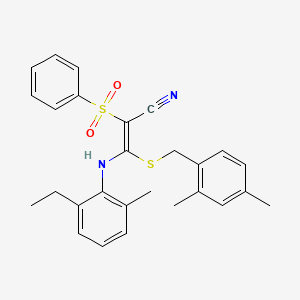
![4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone](/img/structure/B2880411.png)
![2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one](/img/structure/B2880412.png)
![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)
